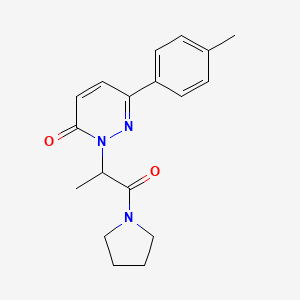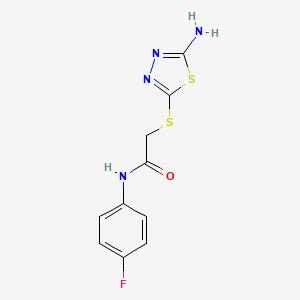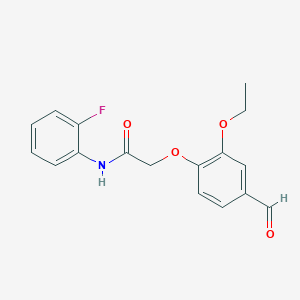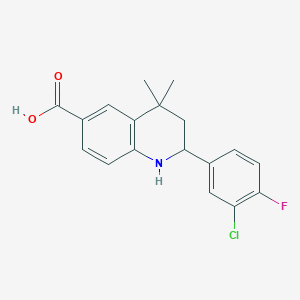
2-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Übersicht
Beschreibung
2-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloro and fluoro substituent on the phenyl ring, a tetrahydroquinoline core, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with diketones under acidic conditions. The presence of chloro and fluoro substituents on the phenyl ring requires careful selection of reagents and reaction conditions to ensure selective functionalization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and control. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, the compound may be employed in the study of enzyme inhibitors or receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chloro-4-fluorophenyl)-4-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
2-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
2-(3-Chloro-4-fluorophenyl)-3,4-dihydroquinoline-6-carboxylic acid
Uniqueness: The presence of the dimethyl group at the 4-position and the specific placement of the carboxylic acid group at the 6-position distinguish this compound from its analogs. These structural differences can significantly impact its chemical reactivity and biological activity.
This detailed article provides an overview of 2-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c1-18(2)9-16(10-3-5-14(20)13(19)8-10)21-15-6-4-11(17(22)23)7-12(15)18/h3-8,16,21H,9H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYNICKTSTXAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC2=C1C=C(C=C2)C(=O)O)C3=CC(=C(C=C3)F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)
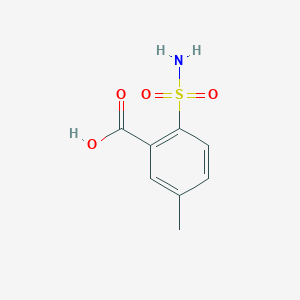
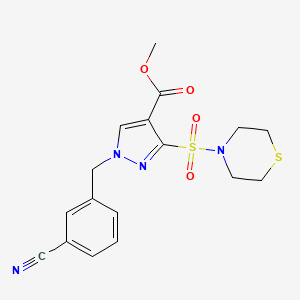
![4-[Amino(carboxy)methyl]-3-methylbenzoic acid](/img/structure/B2940570.png)
![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2940571.png)
![N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2940572.png)
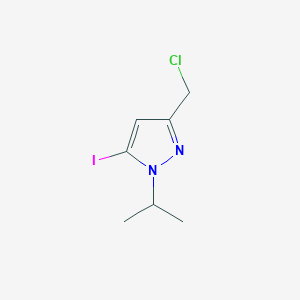
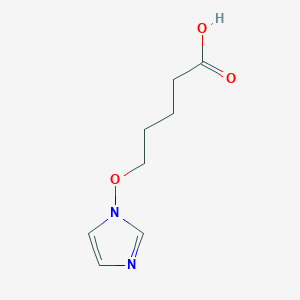
![1-(morpholin-4-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2940577.png)
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
